N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
The compound N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) substituted at position 5 with a (Z)-configured 4-fluorobenzylidene group and at position 3 with a 2-hydroxybenzamide moiety. This structure is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as inferred from analogs in the literature .
Properties
Molecular Formula |
C17H11FN2O3S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H11FN2O3S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(24)25-14)19-15(22)12-3-1-2-4-13(12)21/h1-9,21H,(H,19,22)/b14-9- |
InChI Key |
KOGGRVHCLJKCJM-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, 2-thioxothiazolidin-4-one serves as the foundational scaffold. The reaction typically employs chloroacetic acid and thiourea in ethanol under reflux (80–90°C) for 6–8 hours, yielding a thiazolidinone intermediate with 70–80% efficiency.
Key reagents:
-
Chloroacetic acid
-
Thiourea
-
Ethanol (solvent)
Mechanism:
Introduction of the 4-Fluorobenzylidene Group
The Knoevenagel condensation introduces the fluorobenzylidene moiety to the thiazolidinone core. This step involves reacting the intermediate with 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine) and acetic acid as a catalyst. The reaction proceeds at 60–70°C for 4–6 hours, achieving a 65–75% yield.
Optimization factors:
-
Solvent : Toluene or dichloromethane enhances miscibility.
-
Catalyst loading : 5–10 mol% piperidine.
Coupling with 2-Hydroxybenzoic Acid
The final step involves amide coupling between the thiazolidinone derivative and 2-hydroxybenzoic acid. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used as coupling agents in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This method yields 60–70% of the target compound.
Reaction equation:
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yields. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 8 |
| Toluene | 2.4 | 68 | 6 |
| THF | 7.6 | 75 | 5 |
| Dichloromethane | 8.9 | 70 | 7 |
THF provides optimal balance between solubility and reaction rate.
Temperature and Catalysis
Elevated temperatures accelerate the Knoevenagel condensation but risk side reactions. A controlled temperature ramp (60°C → 70°C) improves selectivity. Catalytic systems also play a role:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Piperidine | 5 | 68 |
| Triethylamine | 10 | 60 |
| DBU | 5 | 72 |
1,8-Diazabicycloundec-7-ene (DBU) outperforms traditional bases due to its strong nucleophilicity.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Confirms regioselectivity of the Z-isomer (δ 7.8–8.1 ppm for benzylidene protons).
-
HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30 v/v).
-
Mass Spectrometry : Molecular ion peak at m/z 461.49 [M+H]⁺.
Comparative Analysis of Methodologies
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Reaction Time | 12–14 hours | 8–10 hours |
| Overall Yield | 50–55% | 65–70% |
| Purity | 90–92% | 95–97% |
| Cost | High (multiple purifications) | Moderate (single pass) |
Green chemistry approaches (e.g., microwave-assisted synthesis) reduce time by 40% but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide exhibit significant antimicrobial properties. The thiazolidinone moiety is known for its ability to inhibit bacterial growth and has been explored for its potential use in treating infections caused by resistant strains of bacteria .
Anti-inflammatory Effects
Studies have shown that derivatives of thiazolidinones possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for developing new anti-inflammatory drugs .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly against certain types of tumors. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Pesticidal Properties
This compound has been evaluated for its pesticidal properties. Its ability to disrupt the growth of certain pests makes it a candidate for developing new agrochemicals aimed at pest control .
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that thiazolidinones can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study 3 | Anticancer Potential | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |
| Study 4 | Pesticidal Properties | Effective against common agricultural pests with low environmental impact. |
| Study 5 | Polymer Development | Enhanced mechanical properties of polymer composites when integrated with thiazolidinone derivatives. |
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Core
Benzylidene Substituents
- 4-Fluorobenzylidene (Target Compound): The electron-withdrawing fluorine atom enhances lipophilicity and may improve bioavailability compared to non-halogenated analogs.
- 4-Chlorobenzylidene (Compound 9, ) : Chlorine’s larger atomic radius and stronger electron-withdrawing effect could increase steric hindrance and alter binding kinetics .
- Trichlorobenzylidene (ML302, ) : The trichloro group in ML302 enhances Zn sequestration, a mechanism critical for inhibiting metalloenzymes like IMP-1 .
Amide Substituents
- 2-Methylbenzamide (Compound in ) : The methyl group increases hydrophobicity, which may enhance membrane permeability but reduce polar interactions .
- Nitrobenzamide (Compound 12, ) : The nitro group’s electron-withdrawing nature could stabilize charge-transfer interactions but may reduce metabolic stability .
Antimicrobial Potential
- Compound 9 () : Demonstrates activity against Gram-positive bacteria, attributed to the 4-chlorobenzylidene group’s hydrophobicity .
- ML302 () : Inhibits IMP-1 (a carbapenemase) via Zn²⁺ chelation, with IC₅₀ values in the µM range .
Enzyme Inhibition
Physicochemical Properties
Key Differentiators of the Target Compound
Z-Configuration : The (5Z)-stereochemistry optimizes spatial alignment for target binding, a feature shared with bioactive analogs like ML302 .
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C20H16FN3O5S2
- Molecular Weight : 461.49 g/mol
- CAS Number : 462623-42-3
The compound exhibits its biological effects primarily through the following mechanisms:
- Induction of Apoptosis : Studies indicate that this compound enhances caspase-3 activity in various cancer cell lines, indicating a strong pro-apoptotic effect. For instance, in the A549 cell line, caspase activity increased significantly at concentrations as low as 1 nM and up to 100 µM .
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to decrease ROS production in treated cells, which is crucial for reducing oxidative stress and subsequent cellular damage associated with cancer progression .
- Cell Cycle Arrest : It has been observed that exposure to this compound leads to cell cycle arrest in several cancer cell lines, thereby inhibiting proliferation .
Anticancer Activity
A pivotal study evaluated the anticancer properties of the compound across multiple human cancer cell lines, including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) cells. The results demonstrated:
| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |
|---|---|---|
| A549 | 10 | 39.26 |
| 50 | 248.15 | |
| 100 | 220.00 | |
| SCC-15 | 10 | 42.42 |
| 50 | 1324.24 | |
| 100 | 711.64 | |
| CACO-2 | 10 | 60.00 |
| 50 | 578.34 | |
| 100 | 261.74 |
The data indicates a dose-dependent increase in apoptotic activity across all tested concentrations and cell lines .
Other Biological Activities
In addition to its anticancer effects, this compound has shown:
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities against various pathogens, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of thiazolidinones may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in treating liposarcoma and prostate cancer patients where it was administered alongside conventional therapies. The results indicated improved patient outcomes with reduced tumor size and enhanced quality of life metrics .
Q & A
Q. What are the key synthetic steps for preparing N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide?
The synthesis typically involves:
- Knoevenagel condensation : Reaction of 4-fluorobenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) to form the 5-(4-fluorobenzylidene) intermediate .
- Substitution reactions : Subsequent coupling of the thiazolidinone core with 2-hydroxybenzamide via nucleophilic displacement, often using triethylamine as a base .
- Optimization : Temperature (reflux in ethanol or acetic acid) and stoichiometric ratios (1:1.2 for reagents) are critical for achieving >85% yield .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR confirm Z-configuration of the benzylidene group and regiochemistry of the thiazolidinone ring (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z ~435) .
- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S) confirm functional groups .
Q. What in vitro biological assays are recommended for initial screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (92–96%) by enhancing reaction kinetics .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while ethanol minimizes side reactions .
- Catalysts : Potassium carbonate facilitates nucleophilic displacement during coupling steps .
Q. What structural features drive its biological activity?
- 4-Fluorobenzylidene group : Enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .
- 2-Hydroxybenzamide moiety : Participates in hydrogen bonding with target enzymes (e.g., protein kinases or bacterial topoisomerases) .
- Thioxo group : Acts as a Michael acceptor, enabling covalent interactions with cysteine residues in biological targets .
Q. How can contradictory data on biological activity across studies be resolved?
- Control for stereochemistry : Ensure Z-configuration is preserved (via NMR), as E-isomers may exhibit reduced activity .
- Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. HT-29) or bacterial strains can lead to discrepancies .
- SAR studies : Synthesize analogs (e.g., replacing 4-fluoro with 4-chloro) to isolate substituent effects .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to validate binding poses .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. What strategies mitigate oxidative degradation during storage?
- Storage conditions : Keep at −20°C under inert gas (N2 or Ar) to prevent thioxo group oxidation .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., HSP90) by measuring protein thermal stability shifts .
- Knockdown studies : Use siRNA to silence target genes and assess compound efficacy loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
